molecular formula C7H15NO B3422552 trans-2-Amino-cycloheptanol CAS No. 260065-70-1

trans-2-Amino-cycloheptanol

Cat. No.: B3422552
CAS No.: 260065-70-1
M. Wt: 129.20 g/mol
InChI Key: ZWOFTVSNNFYPAB-RNFRBKRXSA-N
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Description

trans-2-Amino-cycloheptanol: is an organic compound with the molecular formula C7H15NO It is a cyclic amino alcohol, specifically a seven-membered ring structure with an amino group and a hydroxyl group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ammonolysis of Epoxides: One common method for synthesizing trans-2-Amino-cycloheptanol involves the ammonolysis of 1,2-epoxycycloheptane.

    Reduction of Ketones: Another method involves the reduction of 2-amino-cycloheptanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is carried out under controlled conditions to ensure the selective formation of the trans isomer.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Amino-cycloheptanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding amine.

    Substitution: The amino group in this compound can participate in substitution reactions, such as nucleophilic substitution with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: 2-Amino-cycloheptanone.

    Reduction: Various amine derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry:

    Chiral Synthesis: trans-2-Amino-cycloheptanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of enzymes involved in metabolic pathways.

Medicine:

    Drug Development: this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Catalysis: The compound is used in catalytic processes, particularly in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-2-Amino-cycloheptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

    trans-2-Aminocyclohexanol: A six-membered ring analog with similar structural features but different ring size.

    cis-2-Amino-cycloheptanol: The cis isomer of the compound, with different stereochemistry.

Uniqueness: trans-2-Amino-cycloheptanol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered analogs. The trans configuration also influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOFTVSNNFYPAB-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42565-73-1, 260065-70-1
Record name rac-(1R,2R)-2-aminocycloheptan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 260065-70-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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